Apelin-13 (TFA)

Description

BenchChem offers high-quality Apelin-13 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apelin-13 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

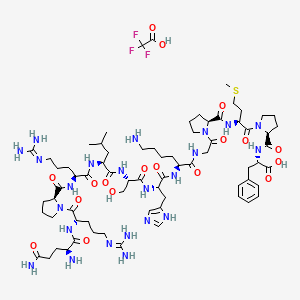

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O16S.C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);(H,6,7)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOVYCLNUOUEHV-PDGAQFIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H112F3N23O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1664.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Apelin-13 Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a potent endogenous peptide that, along with other apelin isoforms, acts as a ligand for the G protein-coupled receptor APJ. The apelin/APJ system is a critical regulator of cardiovascular homeostasis, with significant roles in angiogenesis, blood pressure regulation, and cardiac contractility.[1][2] In endothelial cells, the activation of APJ by Apelin-13 triggers a cascade of intracellular signaling events that modulate a wide range of cellular functions, including proliferation, migration, and nitric oxide production.[3][4] This technical guide provides an in-depth overview of the core signaling pathways initiated by Apelin-13 in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways

Apelin-13 binding to the APJ receptor on endothelial cells initiates signaling through multiple G protein-dependent pathways. The primary cascades involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Additionally, Apelin-13 has been shown to activate AMP-activated protein kinase (AMPK) signaling and a non-canonical Gα13-mediated pathway.[5]

PI3K/Akt/eNOS Pathway

Upon Apelin-13 binding, the APJ receptor couples to pertussis toxin-sensitive Gαi/o proteins. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt has several downstream targets, most notably endothelial nitric oxide synthase (eNOS). Akt phosphorylates eNOS at Serine 1177, leading to its activation and the production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in regulating vascular tone and blood pressure. This pathway is fundamental to the vasorelaxant effects of Apelin-13.

MAPK/ERK Pathway

Apelin-13 can also activate the MAPK/ERK signaling cascade, which is crucial for cell proliferation, migration, and differentiation. This pathway can be initiated through Gαi or Gq/11 proteins, leading to the activation of Protein Kinase C (PKC). PKC then triggers a phosphorylation cascade that includes Raf, MEK, and finally ERK1/2. Phosphorylated ERK1/2 translocates to the nucleus to regulate gene expression associated with cell growth and angiogenesis.

AMPK Signaling Pathway

Apelin-13 is also known to stimulate the phosphorylation and activation of AMP-activated protein kinase (AMPK) in endothelial cells. Activated AMPK can, in turn, phosphorylate eNOS, contributing to NO production and angiogenesis. There is evidence of cross-talk between the AMPK and Akt signaling pathways in mediating the pro-angiogenic effects of Apelin-13.

Gα13/MEF2 Pathway

A non-canonical, ligand-independent signaling pathway has been described where APJ can activate Gα13. This leads to the phosphorylation and cytoplasmic translocation of histone deacetylases (HDAC) 4 and 5, resulting in the activation of the myocyte enhancer factor 2 (MEF2) transcription factor. MEF2 activation is crucial for cardiovascular development. Apelin-13 stimulation can further enhance this pathway.

Quantitative Data on Apelin-13 Effects in Endothelial Cells

The following tables summarize quantitative data from various studies on the effects of Apelin-13 on endothelial cell functions.

Table 1: Effect of Apelin-13 on Endothelial Cell Proliferation

| Cell Type | Apelin-13 Concentration | Incubation Time | Proliferation Effect | Reference |

| MMVECs | 0-600 nmol/l | 24 h | Dose-dependent increase | |

| HRMECs | 1-1000 ng/ml | Not specified | Promoted proliferation | |

| RF/6A cells | 0.1 µmol/L and 1 µmol/L | 24 h | Dose-dependent increase |

MMVECs: Myocardial Microvascular Endothelial Cells; HRMECs: Human Retinal Microvascular Endothelial Cells; RF/6A: Monkey Choroid/Retinal Endothelial Cell Line.

Table 2: Effect of Apelin-13 on Protein Phosphorylation

| Cell Type | Apelin-13 Concentration | Incubation Time | Protein Phosphorylation | Reference |

| MMVECs | 200 nmol/l | 2 h | Increased p-AMPK, p-Akt, p-eNOS | |

| HUVECs | 10⁻⁸ mol/L | 5 min | Increased p-Akt, p-eNOS | |

| HRMECs | Not specified | Not specified | Increased p-PLCγ1, p-p38, p-Akt, p-Erk |

p-: phosphorylated; MMVECs: Myocardial Microvascular Endothelial Cells; HUVECs: Human Umbilical Vein Endothelial Cells; HRMECs: Human Retinal Microvascular Endothelial Cells.

Table 3: Effect of Apelin-13 on Endothelial Cell Migration and Tube Formation

| Cell Type | Apelin-13 Concentration | Assay | Effect | Reference |

| MMVECs | 200 nmol/l | Migration & Tube Formation | Stimulated | |

| HRMECs | 1-1000 ng/ml | Migration | Promoted | |

| RF/6A cells | 0.1 µmol/L and 1 µmol/L | Migration & Tube Formation | Dose-dependent increase |

MMVECs: Myocardial Microvascular Endothelial Cells; HRMECs: Human Retinal Microvascular Endothelial Cells; RF/6A: Monkey Choroid/Retinal Endothelial Cell Line.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Apelin-13 signaling in endothelial cells are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on myocardial microvascular endothelial cells (MMVECs).

-

Cell Seeding: Seed MMVECs at a density of 2x10³ cells per well in 96-well plates and culture for 24 hours.

-

Treatment: Treat cells with varying concentrations of Apelin-13 (e.g., 0-600 nmol/l) for specified time points (e.g., 8, 16, 24, 48 hours).

-

MTT Incubation: After treatment, wash cells with PBS and incubate with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 37°C for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Phosphorylation

This protocol is a general guide based on methodologies for detecting phosphorylated proteins like Akt and eNOS.

-

Cell Lysis: After treatment with Apelin-13, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS, anti-eNOS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay is based on the ability of endothelial cells to form capillary-like structures on a basement membrane extract.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells onto the gel in a medium containing the desired concentration of Apelin-13.

-

Incubation: Incubate the plate at 37°C for a period of 4 to 18 hours.

-

Visualization: Observe and photograph the formation of tube-like structures using a microscope.

-

Quantification: Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops, often using specialized imaging software.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of endothelial cells in response to a chemoattractant.

-

Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing Apelin-13 to the lower chamber.

-

Cell Seeding: Seed endothelial cells in serum-free medium into the upper chamber of the insert.

-

Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 6-24 hours).

-

Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several random microscopic fields.

Conclusion

Apelin-13 is a multifaceted signaling molecule in endothelial cells, activating a network of pathways that are central to vascular biology. The PI3K/Akt/eNOS and MAPK/ERK pathways are the canonical routes through which Apelin-13 exerts its effects on vasodilation, proliferation, and migration. The involvement of AMPK and the non-canonical Gα13/MEF2 pathway further highlights the complexity of apelin signaling. A thorough understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential for the development of novel therapeutic strategies targeting the apelin/APJ system for the treatment of cardiovascular diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The beneficial roles of apelin-13/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

The Dawn of a New Endocrine Axis: A Technical Guide to the Discovery and Characterization of the Apelin/APJ System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cardiovascular and metabolic regulation was significantly reshaped with the discovery and characterization of the apelin/APJ system. Initially shrouded in obscurity as an orphan receptor, the subsequent identification of its endogenous ligand, apelin, unveiled a complex and pleiotropic signaling axis. This technical guide provides an in-depth exploration of the seminal discoveries, key experimental methodologies, and foundational data that have defined our understanding of this critical system.

The Discovery of an Orphan: The APJ Receptor

In 1993, the journey into the apelin/APJ system began with the identification of a novel G-protein coupled receptor (GPCR) through homology cloning. Leveraging the known sequences of other GPCRs, particularly the angiotensin II type 1 (AT1) receptor, researchers isolated a gene encoding a receptor with significant sequence similarity.[1][2][3] However, this newly found receptor, designated APJ (Apelin Receptor), did not bind angiotensin II, marking it as an "orphan" receptor awaiting its endogenous ligand.[1][2] The human APJ receptor is a class A GPCR comprising 380 amino acids, with the gene (APLNR) located on chromosome 11.

Deorphanization: The Identification of Apelin

The search for the APJ receptor's native ligand culminated in 1998 with the isolation of a 36-amino acid peptide from bovine stomach extracts. This peptide, named apelin (for APJ endogenous ligand), was identified by its ability to induce extracellular acidification in Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.

Subsequent molecular cloning revealed that apelin is derived from a 77-amino acid precursor protein, preproapelin. The apelin gene (APLN) is located on the X chromosome. Post-translational processing of preproapelin by endopeptidases generates a variety of biologically active C-terminal fragments, with the most studied isoforms being apelin-36, apelin-17, and apelin-13. A pyroglutamylated form of apelin-13, (Pyr1)apelin-13, has also been identified and is notable for its resistance to degradation.

Characterization of the Apelin/APJ System

Tissue Distribution

Initial characterization of the apelin/APJ system involved determining the tissue distribution of both the ligand and its receptor. These studies were crucial in hinting at the potential physiological roles of this novel signaling pathway.

-

APJ Receptor: mRNA expression of the APJ receptor was found to be widespread, with high levels detected in the heart, lung, brain (particularly the hypothalamus), and adipose tissue.

-

Apelin: Apelin mRNA and peptide expression largely mirrored that of its receptor, with significant levels observed in the heart, lung, adipose tissue, gastrointestinal tract, and central nervous system. This co-localization suggested the potential for autocrine and paracrine signaling.

Binding and Functional Characteristics

The interaction between different apelin isoforms and the APJ receptor was quantitatively assessed through binding and functional assays. These studies revealed that while all C-terminal fragments are active, they exhibit distinct binding affinities and functional potencies.

Table 1: Binding Affinities (Kd/Ki) of Apelin Peptides to the APJ Receptor

| Apelin Isoform | Receptor Source | Radioligand | Kd/Ki (nM) | Reference |

| --INVALID-LINK--apelin-13 | Human Left Ventricle | - | 0.35 | |

| Apelin-13 | Recombinant Human APJ | [125I] [Nle75, Pyr1]apelin-13 | 0.7 | |

| Apelin-17 | Recombinant Human APJ | [125I]-apelin-13 | 4.651 | |

| Apelin-36 | Recombinant Human APJ | [125I]-apelin-13 | 1.735 | |

| (Pyr1)apelin-13 | Recombinant Human APJ | [125I]-apelin-13 | 14.366 |

Table 2: Functional Potencies (EC50/IC50) of Apelin Peptides

| Assay | Apelin Isoform | Cell Line/Tissue | EC50/IC50 | Reference |

| cAMP Inhibition | Apelin-13 | Recombinant APJ | log IC50 = -7.817 | |

| cAMP Inhibition | (Pyr1)apelin-13 | Recombinant APJ | log IC50 = -7.978 | |

| cAMP Inhibition | Apelin-17 | Recombinant APJ | log IC50 = -7.419 | |

| cAMP Inhibition | Apelin-36 | Recombinant APJ | log IC50 = -7.865 | |

| β-arrestin Recruitment | Apelin-13 | Recombinant APJ | logEC50 = -6.369 | |

| β-arrestin Recruitment | (Pyr1)apelin-13 | Recombinant APJ | logEC50 = -6.899 | |

| β-arrestin Recruitment | Apelin-17 | Recombinant APJ | logEC50 = -7.901 | |

| β-arrestin Recruitment | Apelin-36 | Recombinant APJ | logEC50 = -7.027 | |

| Positive Inotropic Effect | Apelins | Human Cardiac Tissue | 40 - 125 pM | |

| Positive Inotropic Effect | Apelin | Rat Cardiac Tissue | 33 pM |

Signaling Pathways of the Apelin/APJ System

Activation of the APJ receptor by apelin initiates a cascade of intracellular signaling events. The APJ receptor primarily couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, the apelin/APJ system engages other critical signaling networks, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, proliferation, and migration. Furthermore, agonist binding also triggers the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G-protein-independent signaling.

Key Experimental Protocols

The characterization of the apelin/APJ system relied on a suite of established and adapted molecular and cellular biology techniques.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of ligands to the APJ receptor.

-

Objective: To quantify the binding of a radiolabeled ligand (e.g., --INVALID-LINK--apelin-13) to cell membranes expressing the APJ receptor.

-

Principle: Competition binding assays are commonly used, where a fixed concentration of radioligand competes with increasing concentrations of an unlabeled ligand (e.g., different apelin isoforms) for binding to the receptor. The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated.

-

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the APJ receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: Incubate the membranes with a constant concentration of radioligand and varying concentrations of the unlabeled competitor.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

cAMP Inhibition Assay

This functional assay measures the ability of apelin to activate the Gαi-coupled APJ receptor.

-

Objective: To quantify the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor.

-

Principle: Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. Activation of the Gαi-coupled APJ receptor by apelin inhibits adenylyl cyclase, thereby reducing cAMP levels. This reduction is measured using techniques like TR-FRET immunoassays.

-

Methodology:

-

Cell Culture: Culture CHO or HEK293 cells stably expressing the human APJ receptor.

-

Assay Setup: Plate the cells and treat them with forskolin (to stimulate cAMP production) and varying concentrations of the apelin peptide.

-

Incubation: Incubate the cells to allow for receptor activation and modulation of cAMP levels.

-

Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: Plot the inhibition of cAMP production against the logarithm of the apelin concentration to determine the IC50.

-

In Vitro Assessment of Inotropic Effects

The positive inotropic effect of apelin on the heart is a key physiological function.

-

Objective: To measure the effect of apelin on the contractility of isolated heart tissue.

-

Principle: The Langendorff isolated heart preparation allows for the study of cardiac function in an ex vivo setting. The heart is retrogradely perfused with a physiological salt solution, and parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dtmax) are measured in response to drug administration.

-

Methodology:

-

Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat) and mount it on a Langendorff apparatus.

-

Perfusion: Perfuse the heart with Krebs-Henseleit solution to maintain its viability.

-

Measurement: Insert a balloon into the left ventricle to measure pressure changes. Record baseline cardiac parameters.

-

Apelin Administration: Infuse different concentrations of apelin into the perfusion solution.

-

Data Recording and Analysis: Continuously record LVDP and +dP/dtmax to assess changes in contractility.

-

Conclusion

The discovery and characterization of the apelin/APJ system represent a significant advancement in our understanding of physiology and pathophysiology. From its origins as an orphan receptor, the APJ and its ligand apelin have emerged as key regulators of cardiovascular function, fluid homeostasis, and metabolism. The experimental approaches detailed in this guide laid the foundation for our current knowledge and continue to be instrumental in the ongoing exploration of this system's therapeutic potential. For researchers and drug development professionals, a thorough understanding of these core principles and methodologies is essential for navigating the complexities of the apelin/APJ axis and harnessing its potential for novel therapeutic interventions.

References

The Role of Apelin-13 in the Central Nervous System: A Technical Guide

An In-depth Examination of the Physiological Functions, Signaling Pathways, and Experimental Methodologies of a Key Neuropeptide

Abstract

Apelin-13, a prominent isoform of the apelin peptide family, has emerged as a critical neuromodulator within the central nervous system (CNS). Acting through the G protein-coupled receptor, APJ, Apelin-13 is implicated in a diverse array of physiological processes, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, fluid and feeding homeostasis, and neuroprotection. Its widespread expression in key brain regions, such as the hypothalamus, positions it as a significant player in maintaining organismal stability and responding to stress.[1][2] This technical guide provides a comprehensive overview of the physiological functions of Apelin-13 in the CNS, details its complex signaling cascades, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the apelinergic system.

Introduction to the Apelin/APJ System

The apelin/APJ system consists of a family of endogenous peptide ligands (apelin) and their receptor (APJ). Apelin peptides are derived from a 77-amino acid precursor, preproapelin, which is cleaved into several biologically active fragments, including Apelin-13, Apelin-17, and Apelin-36.[3] Among these, Apelin-13 is one of the most abundant and biologically active isoforms in the central nervous system.[4][5] The APJ receptor, once an orphan receptor, shares significant homology with the angiotensin II receptor type 1 but does not bind angiotensin II. The apelin/APJ system is widely distributed throughout the CNS, with notable expression in the supraoptic and paraventricular nuclei of the hypothalamus, areas crucial for neuroendocrine and autonomic regulation.

Apelin-13 Signaling in the Central Nervous System

Upon binding to its receptor, APJ, Apelin-13 initiates a cascade of intracellular signaling events. The APJ receptor can couple to multiple G proteins, primarily Gαi and Gαq, leading to the activation of diverse downstream pathways. This pleiotropic signaling capability underlies the varied physiological effects of Apelin-13 in the CNS.

Key signaling pathways activated by Apelin-13 include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of Gαq leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates PKC. This pathway is crucial for modulating neuronal excitability and neurotransmitter release.

-

PI3K/Akt Pathway: Apelin-13 has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is a critical pathway for promoting cell survival and neuroprotection. This pathway can inhibit apoptosis and reduce cellular damage in response to ischemic insults.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway, part of the mitogen-activated protein kinase (MAPK) family, is also modulated by Apelin-13. Activation of this pathway is involved in synaptic plasticity and cellular responses to stress.

-

AMP-activated protein kinase (AMPK) Pathway: Apelin-13 can activate AMPK, a key sensor of cellular energy status. This pathway is involved in regulating metabolism and autophagy, and its activation by Apelin-13 contributes to neuroprotective effects.

Below is a diagram illustrating the primary signaling cascades initiated by Apelin-13 binding to the APJ receptor in a neuron.

References

- 1. The effects of centrally administered apelin-13 on food intake, water intake and pituitary hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of apelin on hypothalamic-pituitary-adrenal axis neuroendocrine function are mediated through corticotrophin-releasing factor- and vasopressin-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lateral intracerebroventricular injection of Apelin-13 inhibits apoptosis after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic central administration of apelin-13 over 10 days increases food intake, body weight, locomotor activity and body temperature in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The beneficial roles of apelin-13/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Apelin-13: An Endogenous Ligand for the APJ Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a thirteen-amino-acid peptide that acts as a potent and high-affinity endogenous ligand for the G protein-coupled receptor, APJ (Angiotensin II Receptor-Like 1).[1][2] The apelin/APJ system is a critical regulator of a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[3][4] The widespread distribution of the APJ receptor throughout the central and peripheral nervous systems, as well as in numerous peripheral tissues, highlights its multifaceted role in health and disease.[3] This technical guide provides a comprehensive overview of the Apelin-13/APJ system, detailing its signaling pathways, quantitative pharmacology, and key experimental methodologies for its study.

Quantitative Data

The interaction of Apelin-13 with the APJ receptor has been quantified through various in vitro assays, providing key pharmacological parameters.

Binding Affinity and Potency of Apelin Peptides at the APJ Receptor

| Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Apelin-13 | Radioligand Binding | Ki | 8.336 | HEK-293/APJ | |

| [Pyr1]apelin-13 | Radioligand Binding | Ki | 14.366 | HEK-293/APJ | |

| Apelin-17 | Radioligand Binding | Ki | 4.651 | HEK-293/APJ | |

| Apelin-36 | Radioligand Binding | Ki | 1.735 | HEK-293/APJ | |

| Apelin-13 | Functional Assay (cAMP inhibition) | EC50 | 0.37 | CHO cells | |

| Apelin-17 | Functional Assay (cAMP inhibition) | EC50 | 2.5 | Not Specified | |

| Apelin-36 | Functional Assay (cAMP inhibition) | EC50 | 20 | Not Specified |

Functional Potency of Apelin Isoforms in Different Signaling Pathways

| Ligand | Pathway | Parameter | logEC50/logIC50 | Reference |

| Apelin-13 | cAMP Production (inhibition) | logIC50 | -7.817 ± 0.363 | |

| [pGlu1]-apelin-13 | cAMP Production (inhibition) | logIC50 | -7.978 ± 0.409 | |

| Apelin-17 | cAMP Production (inhibition) | logIC50 | -7.419 ± 0.341 | |

| Apelin-36 | cAMP Production (inhibition) | logIC50 | -7.865 ± 0.346 | |

| Apelin-13 | β-arrestin Recruitment (BRET) | logEC50 | -6.369 ± 0.086 | |

| [pGlu1]-apelin-13 | β-arrestin Recruitment (BRET) | logEC50 | -6.899 ± 0.106 | |

| Apelin-17 | β-arrestin Recruitment (BRET) | logEC50 | -7.901 ± 0.144 | |

| Apelin-36 | β-arrestin Recruitment (BRET) | logEC50 | -7.027 ± 0.087 |

Signaling Pathways

Upon binding of Apelin-13, the APJ receptor undergoes a conformational change, initiating downstream signaling cascades. The receptor primarily couples to the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Apelin/APJ system activates other important pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are crucial for cell proliferation, migration, and survival. The APJ receptor can also signal through a β-arrestin-dependent pathway, which mediates receptor desensitization and internalization.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of Apelin-13 and its analogs to the APJ receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells transiently or stably expressing the human APJ receptor.

-

Harvest cells and homogenize in ice-cold homogenization buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.3) supplemented with protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a storage buffer containing a cryoprotectant (e.g., 10% sucrose).

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

Prepare a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

In a 96-well plate, add the cell membrane preparation (e.g., 20 µg of protein per well).

-

Add a fixed concentration of radiolabeled Apelin-13 (e.g., 0.1 nM [¹²⁵I]-Apelin-13).

-

Add varying concentrations of the unlabeled competitor ligand (e.g., Apelin-13 or its analogs).

-

For determining non-specific binding, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).

-

Incubate the plate at 30°C for 2 hours with gentle agitation.

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

cAMP Inhibition Assay

This assay measures the ability of Apelin-13 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

References

- 1. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

Apelin-13: A Comprehensive Technical Guide on its Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a potent endogenous peptide that, along with its cognate G protein-coupled receptor (GPCR), APJ, forms a critical signaling system implicated in a wide array of physiological and pathological processes. As one of the most biologically active isoforms of the apelin family, Apelin-13 has garnered significant attention for its roles in cardiovascular function, fluid homeostasis, energy metabolism, and as a potential therapeutic target for various diseases.[1][2] This technical guide provides an in-depth exploration of the structure of Apelin-13, its intricate relationship with the APJ receptor, and the subsequent signaling cascades that mediate its diverse biological effects.

Apelin-13 Structure and its Relation to Biological Activity

Apelin-13 is a 13-amino acid peptide derived from a 77-amino acid precursor protein called preproapelin.[3][4] Cleavage of the precursor at specific sites by endopeptidases yields several active apelin fragments, including apelin-36, apelin-17, and apelin-13.[3] Among these, Apelin-13 is considered one of the most potent and biologically active isoforms.

The amino acid sequence of human Apelin-13 is: Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

A post-translationally modified form, [Pyr1]-apelin-13, where the N-terminal glutamine is converted to pyroglutamic acid, is also a key physiological ligand and is more resistant to degradation. The C-terminal phenylalanine (Phe13) residue is a critical determinant of Apelin-13's binding affinity and agonist activity at the APJ receptor. Modifications at this position can significantly impact receptor activation and downstream signaling. Studies have shown that both the positive charges and hydrophobic residues within the Apelin-13 sequence are crucial for its interaction with the APJ receptor.

Structure-Activity Relationship

The biological activity of apelin peptides is generally inversely proportional to their length, with shorter isoforms like Apelin-13 and Apelin-17 often exhibiting higher potency than the longer Apelin-36. The interaction between Apelin-13 and the APJ receptor is highly specific, and even minor modifications to the peptide sequence can alter its signaling properties. For instance, alanine substitution of the C-terminal Phe13 has been shown to reduce binding affinity and, in some contexts, can even lead to antagonistic effects. Conversely, introducing unnatural amino acids at this position has been demonstrated to increase binding affinity and potency.

Quantitative Data on Apelin-13 Activity

The following tables summarize key quantitative data from various studies, providing a comparative overview of Apelin-13's binding affinity and functional potency.

| Ligand | Receptor/Cell Line | Assay Type | Ki (nM) | Reference |

| Apelin-13 | Human APJ | Radioligand Binding | 0.7 | |

| --INVALID-LINK--apelin-13 | Human Left Ventricle | Radioligand Binding | 0.35 | |

| Apelin-13 | APJ | Radioligand Binding | 8.336 | |

| pGlu1-apelin-13 | APJ | Radioligand Binding | 14.366 | |

| Apelin-17 | APJ | Radioligand Binding | 4.651 | |

| Apelin-36 | APJ | Radioligand Binding | 1.735 |

| Ligand | Cell Line | Assay Type | EC50 (nM) | Reference |

| Apelin-13 | APJ-expressing cells | G protein activation | 0.37 | |

| [Pyr1]-apelin-13 | APJ Receptor | G protein activation | 0.37 | |

| Apelin-17 | APJ-expressing cells | G protein activation | 2.5 | |

| Apelin-36 | APJ-expressing cells | G protein activation | 20 | |

| Apelin-13 | HEK293 cells | Gαi1 Activation (BRET) | 1.1 | |

| Apelin-13 | HEK293T cells | Gα12 Recruitment (BRET) | 43 |

Apelin-13 Signaling Pathways

Upon binding to the APJ receptor, Apelin-13 initiates a cascade of intracellular signaling events primarily through two major pathways: G protein-dependent pathways and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

The APJ receptor predominantly couples to inhibitory G proteins (Gαi/o) and to Gq/11.

-

Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

-

Gq/11 Pathway: Coupling to Gq/11 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

These G protein-mediated pathways regulate a multitude of cellular processes, including cell proliferation, migration, and metabolism. Key downstream effectors include the PI3K/Akt and MAPK/ERK signaling cascades.

Caption: Apelin-13 G Protein-Dependent Signaling Pathways.

β-Arrestin-Dependent Signaling

In addition to G protein coupling, Apelin-13 binding to the APJ receptor can also trigger β-arrestin-mediated signaling. This pathway is crucial for receptor desensitization, internalization, and can also initiate distinct downstream signaling events independent of G proteins. The recruitment of β-arrestin to the activated APJ receptor can lead to the activation of different signaling molecules and regulate processes such as receptor trafficking. Different apelin isoforms can exhibit biased agonism, preferentially activating either G protein or β-arrestin pathways, leading to distinct physiological outcomes.

Caption: Apelin-13 β-Arrestin-Dependent Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the interaction of Apelin-13 with its receptor and the subsequent signaling events.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Apelin-13 and its analogs to the APJ receptor.

Materials:

-

Membranes from cells expressing the human APJ receptor.

-

Radiolabeled apelin analog, e.g., --INVALID-LINK--apelin-13.

-

Unlabeled Apelin-13 or test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled Apelin-13 or test compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of the radiolabeled apelin analog to each well.

-

Add the serially diluted unlabeled ligand to the wells. For total binding, add binding buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

BRET-Based Gαi1 Activation Assay

This assay measures the activation of the Gαi1 protein upon Apelin-13 binding to the APJ receptor using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells co-transfected with plasmids encoding for hAPJ, Gαi1-RlucII, GFP10-Gγ2, and Gβ1.

-

Cell culture medium and supplements.

-

Apelin-13 or test compounds.

-

Coelenterazine 400a (BRET substrate).

-

White 96-well plates.

-

BRET-compatible plate reader.

Procedure:

-

Seed the transfected HEK293 cells into white 96-well plates and incubate overnight.

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Add serial dilutions of Apelin-13 or test compounds to the wells.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Add the BRET substrate, coelenterazine 400a, to each well.

-

Immediately read the plate using a BRET-compatible plate reader, measuring the luminescence at two different wavelengths (e.g., for RlucII and GFP10).

-

Calculate the BRET ratio (e.g., GFP10 emission / RlucII emission).

-

Plot the BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the APJ receptor following agonist stimulation, often using a BRET or FRET-based approach.

Materials:

-

HEK293 cells co-transfected with plasmids encoding for hAPJ tagged with a fluorescent protein (e.g., GFP10) and β-arrestin2 fused to a luciferase (e.g., RlucII).

-

Cell culture medium and supplements.

-

Apelin-13 or test compounds.

-

BRET/FRET substrate (e.g., coelenterazine).

-

White or black 96-well plates.

-

BRET/FRET-compatible plate reader.

Procedure:

-

Seed the transfected cells into the appropriate 96-well plates and incubate.

-

Wash the cells with buffer.

-

Add serial dilutions of Apelin-13 or test compounds.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Add the substrate.

-

Read the plate on a compatible plate reader.

-

Calculate the BRET/FRET ratio and plot the dose-response curve to determine the EC50 for β-arrestin recruitment.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway by Apelin-13.

Materials:

-

Cells expressing the APJ receptor (and potentially a promiscuous Gα protein like Gαq16 to enhance the signal).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with calcium and magnesium).

-

Apelin-13 or test compounds.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a black, clear-bottom 96-well plate and incubate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject Apelin-13 or the test compound into the wells and immediately start recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from the baseline to the peak response.

-

Generate a dose-response curve to determine the EC50 for calcium mobilization.

Conclusion

Apelin-13 is a multifaceted peptide with a well-defined structure that dictates its potent and diverse biological activities through the APJ receptor. The intricate signaling network activated by Apelin-13, involving both G protein and β-arrestin pathways, underscores its importance in cellular and systemic physiology. A thorough understanding of its structure-activity relationship and the downstream signaling cascades is paramount for the continued exploration of the apelin system and the development of novel therapeutics targeting this important pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacology and biological functions of Apelin-13 and its analogs.

References

- 1. Apelin-13 as a novel diagnostic laboratory biomarker in thromboembolic disorders: a review of literature with prospective insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beneficial effects of Apelin-13 on metabolic diseases and exercise [frontiersin.org]

- 3. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. dovepress.com [dovepress.com]

The Role of Apelin-13 in Angiogenesis and Vasculogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin-13, an endogenous peptide of the apelin family, has emerged as a critical regulator of vascular biology. This technical guide provides an in-depth analysis of the multifaceted role of Apelin-13 in both angiogenesis (the formation of new blood vessels from pre-existing ones) and vasculogenesis (the de novo formation of blood vessels). We will explore the intricate signaling pathways activated by Apelin-13 in endothelial cells and their progenitors, present quantitative data on its pro-angiogenic and pro-vasculogenic effects, and provide detailed protocols for key experimental assays. This guide is intended to be a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the apelin system in vascular-related pathologies.

Introduction to Apelin-13 and the Apelinergic System

The apelinergic system comprises the G protein-coupled receptor APJ and its endogenous ligands, the apelin peptides. Among these, Apelin-13 is a prominent and potent isoform. The widespread expression of APJ in the cardiovascular system, including on endothelial cells and their progenitors, underscores the importance of this signaling axis in vascular homeostasis and development. Dysregulation of the apelin system has been implicated in various cardiovascular diseases, making it an attractive target for therapeutic intervention.

The Role of Apelin-13 in Angiogenesis

Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. Apelin-13 has been demonstrated to be a potent pro-angiogenic factor, influencing all key stages of this process.

Stimulation of Endothelial Cell Proliferation, Migration, and Tube Formation

Numerous in vitro studies have shown that Apelin-13 directly stimulates the proliferation and migration of various types of endothelial cells, including human umbilical vein endothelial cells (HUVECs) and myocardial microvascular endothelial cells.[1][2] Furthermore, Apelin-13 promotes the formation of capillary-like structures in tube formation assays, a key in vitro model of angiogenesis.[3]

Signaling Pathways in Angiogenesis

The pro-angiogenic effects of Apelin-13 are mediated through the activation of its receptor, APJ, which subsequently triggers several downstream signaling cascades within endothelial cells. The primary pathways implicated are:

-

PI3K/Akt Pathway: Activation of this pathway is a central mechanism for Apelin-13-induced endothelial cell survival, proliferation, and migration.[4][5]

-

AMPK/eNOS Pathway: Apelin-13 stimulates the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which is a key mediator of angiogenesis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by Apelin-13 and contributes to its effects on endothelial cell proliferation and migration.

These pathways converge to regulate the expression and activity of various factors essential for angiogenesis.

The Role of Apelin-13 in Vasculogenesis

Vasculogenesis, the formation of blood vessels from endothelial progenitor cells (EPCs), is a fundamental process in embryonic development and postnatal neovascularization. Apelin-13 has been shown to play a significant role in promoting vasculogenesis by influencing the behavior of EPCs.

Promotion of Endothelial Progenitor Cell Differentiation, Proliferation, and Migration

Apelin-13 promotes the differentiation of early EPCs into late EPCs, which are more mature and have a greater capacity for forming vascular networks. This is accompanied by an increase in the expression of endothelial cell markers such as CD31 and VEGFR-2. Furthermore, Apelin-13 stimulates the proliferation and migration of EPCs, essential steps for their incorporation into new blood vessels.

Signaling Pathways in Vasculogenesis

The signaling pathways activated by Apelin-13 in EPCs are similar to those in mature endothelial cells, with the PI3K/Akt and AMPK/eNOS pathways being prominent. A key downstream effector in this process is the Krüppel-like factor 4 (KLF4), a transcription factor that is upregulated by Apelin-13 and plays a crucial role in promoting EPC differentiation and proliferation.

Quantitative Data on Apelin-13's Effects

The following tables summarize quantitative data from various studies on the effects of Apelin-13 on key angiogenic and vasculogenic processes.

Table 1: Effect of Apelin-13 on Endothelial Cell Proliferation

| Cell Type | Apelin-13 Concentration | % Increase in Proliferation (compared to control) | Reference |

| HUVECs | 100 ng/ml | ~40% | |

| Myocardial Microvascular Endothelial Cells | 200 nmol/l | Maximum effect observed | |

| Human RPE Cells | 10⁻⁸ M - 10⁻⁷ M | Significant increase |

Table 2: Effect of Apelin-13 on Endothelial Cell Migration

| Cell Type | Apelin-13 Concentration | % Increase in Migration (compared to control) | Reference |

| Myocardial Microvascular Endothelial Cells | 200 nmol/l | Optimal activity | |

| Human RPE Cells | 10⁻⁸ M - 10⁻⁶ M | Significant increase | |

| Bovine Aortic Endothelial Cells (in high glucose) | Not specified | 93% |

Table 3: Effect of Apelin-13 on Endothelial Progenitor Cells (EPCs)

| Effect | Apelin-13 Treatment | Observation | Reference |

| Differentiation | Upregulation of Apelin-13 | Increased expression of late EPC markers (CD31, VEGFR-2) | |

| Proliferation | Apelin-13 treatment | Increased number of EPCs in S and G2/M phases | |

| Migration | Apelin-13 treatment | 19.7% increase in migration |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to study the effects of Apelin-13 on angiogenesis and vasculogenesis.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Thaw Matrigel on ice overnight.

-

Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free medium.

-

Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.

-

Add Apelin-13 to the wells at desired concentrations (e.g., 0-1000 ng/mL). Include a vehicle control.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-12 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis.

Protocol:

-

Euthanize a mouse and sterilely dissect the thoracic aorta.

-

Place the aorta in a petri dish containing cold, serum-free medium.

-

Carefully remove the periadventitial fibro-adipose tissue.

-

Cut the aorta into 1 mm thick rings.

-

Embed each aortic ring in a gel of collagen type I or Matrigel in a 48-well plate.

-

Allow the gel to solidify at 37°C.

-

Add endothelial cell growth medium supplemented with Apelin-13 at various concentrations or a vehicle control.

-

Incubate the plates at 37°C and 5% CO₂ for 7-14 days, changing the medium every 2-3 days.

-

Monitor and photograph the outgrowth of microvessels from the aortic rings at regular intervals.

-

Quantify the angiogenic response by measuring the length and number of sprouts.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism.

Protocol:

-

Thaw Matrigel on ice.

-

On ice, mix liquid Matrigel (e.g., 0.5 mL per plug) with heparin (to prevent clotting) and the substance to be tested (Apelin-13 at desired concentrations or vehicle control).

-

Inject the Matrigel mixture subcutaneously into the flank of mice (e.g., C57BL/6).

-

The Matrigel will form a solid plug in vivo.

-

After a period of 7-21 days, euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay as an index of blood vessel formation.

-

Performing immunohistochemical staining of plug sections with endothelial cell-specific markers (e.g., CD31) to visualize and quantify microvessel density.

-

Conclusion and Future Directions

Apelin-13 is a potent stimulator of both angiogenesis and vasculogenesis, acting through well-defined signaling pathways in endothelial cells and their progenitors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of targeting the Apelin-13/APJ system. Future investigations should focus on elucidating the precise downstream targets of Apelin-13 signaling in different vascular beds and in pathological contexts. A deeper understanding of these mechanisms will be crucial for the development of novel therapies for a range of diseases characterized by aberrant vascularization, including ischemic cardiovascular diseases and cancer.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state | eLife [elifesciences.org]

- 3. Apelin-APJ Signaling is a Critical Regulator of Endothelial MEF2 Activation in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

Apelin-13: A Double-Edged Sword in Cellular Proliferation and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13, a biologically active peptide, is an endogenous ligand for the G protein-coupled receptor APJ.[1][2][3] Initially identified in bovine stomach extracts, the apelin/APJ system is now recognized as a crucial regulator in a multitude of physiological and pathological processes, including cardiovascular function, angiogenesis, and energy metabolism.[2][4] Emerging evidence highlights the system's complex and often contradictory involvement in fundamental cellular processes: proliferation and apoptosis. In many contexts, Apelin-13 acts as a potent mitogen, driving cell growth and division, particularly in cancer and angiogenesis. Conversely, it also exhibits significant anti-apoptotic and pro-survival effects, protecting cells from programmed cell death in scenarios like ischemia-reperfusion injury. This guide provides a comprehensive technical overview of Apelin-13's dual role, detailing the core signaling pathways, summarizing quantitative data, and providing methodologies for key experimental investigations.

Apelin-13 in Cellular Proliferation

Apelin-13 has been shown to promote cell proliferation in various cell types, including cancer cells, endothelial cells, and retinal pigment epithelial (RPE) cells. This pro-proliferative effect is mediated primarily through the activation of two major signaling cascades: the PI3K/Akt pathway and the MEK/ERK pathway.

Key Signaling Pathways

1. PI3K/Akt Pathway: Upon binding to its receptor APJ, Apelin-13 triggers the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt is a central node in signaling pathways that promote cell growth, proliferation, and survival. It can phosphorylate a variety of downstream targets, including Glycogen Synthase Kinase 3β (GSK3β), leading to the upregulation of Cyclin D1, a key regulator of the cell cycle's G1/S transition. The Apelin-13/APJ system has been shown to activate the PI3K/Akt pathway in numerous cell types, contributing to proliferation.

2. MEK/ERK Pathway: The Mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is another critical route for Apelin-13-induced proliferation. Activation of the APJ receptor leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors that regulate the expression of genes involved in cell proliferation, such as Cyclin D1. In breast cancer cells (MCF-7), for instance, Apelin-13 promotes proliferation and invasion via the ERK1/2 signaling pathway.

3. Other Involved Pathways:

-

Notch Signaling: In colorectal cancer, the Apelin-13/APJ system has been found to promote proliferation by upregulating Notch3, demonstrating a link between these two important signaling pathways.

Figure 1: Apelin-13 Proliferation Signaling Pathways.

Quantitative Data on Apelin-13-Induced Proliferation

| Cell Type | Apelin-13 Concentration | Proliferation Effect | Experimental Assay | Reference |

| Human RPE cells (ARPE-19) | 10-8 M and 10-7 M | Significant increase in cell proliferation | MTT Assay | |

| Human breast cancer (MCF-7) | 10 µM (maximal effect) | Marked increase in cell proliferation | MTT Assay, Flow Cytometry | |

| Lung adenocarcinoma (A549) | Not specified | Promoted cell proliferation | CCK-8 Assay | |

| Rat bone marrow MSCs | Concentration-dependent | Significant stimulation of proliferation | Not specified | |

| Colon carcinoma (LS180) | Not specified | Promotes proliferation | MTT Assay | |

| Myocardial microvascular endothelial cells | Not specified | Promoted proliferation | Not specified |

Apelin-13 in Apoptosis

Apelin-13 generally exerts a protective, anti-apoptotic effect across various cell types, particularly in response to cellular stress such as ischemia-reperfusion injury and oxidative stress. This pro-survival function is critical for tissue protection and homeostasis.

Key Signaling Pathways

1. PI3K/Akt/mTOR Pathway: This pathway is central to the anti-apoptotic action of Apelin-13. As described in the proliferation section, Apelin-13 activates PI3K/Akt signaling. Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival. The PI3K/Akt/mTOR pathway is known to inhibit both apoptosis and excessive autophagy.

2. Regulation of Bcl-2 Family Proteins: Apelin-13 modulates the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic (mitochondrial) apoptosis pathway. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in initiating apoptosis.

3. Inhibition of Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. Apelin-13 has been demonstrated to significantly decrease the expression and activation of cleaved caspase-3, a primary executioner caspase. By inhibiting caspase-3, Apelin-13 directly blocks the downstream events of the apoptotic cascade.

4. FoxO1 Pathway: In the context of obesity-related cardiac injury, Apelin-13 administration was found to reduce myocardial apoptosis by inhibiting the hypoxia-induced nuclear translocation of the transcription factor FoxO1.

Figure 2: Apelin-13 Anti-Apoptotic Signaling Pathways.

Quantitative Data on Apelin-13-Mediated Apoptosis Inhibition

| Cell Type / Model | Condition | Apelin-13 Concentration | Anti-Apoptotic Effect | Experimental Assay | Reference |

| SH-SY5Y cells | Oxygen-glucose deprivation/reperfusion | 10-7 M | Alleviated neuronal apoptosis, increased Bcl-2/Bax ratio, decreased cleaved caspase-3 | Western Blot, Hoechst staining | |

| 3T3-L1 adipocytes | Standard culture | 100 µg/ml (amidated) | Promoted apoptosis, decreased Bcl-2, increased caspase-3 | Flow Cytometry, Western Blot | |

| PC12 cells | Oxygen-glucose deprivation (OGD) | 1 µM | Significantly reduced apoptosis, decreased Bax/Bcl-2 and cleaved-caspase3/caspase3 ratios | TUNEL Assay, Flow Cytometry, Western Blot | |

| Retinal Müller cells | Hypoxia | Not specified | Downregulated cell apoptosis by up to 30% | Annexin/PI Staining | |

| Rat Cardiomyocytes | Doxorubicin-induced | Not specified | Significantly reduced rate of apoptosis and caspase-3 activation | TUNEL, Western Blot |

Note: In contrast to its usual anti-apoptotic role, one study on 3T3-L1 adipocytes found that amidated Apelin-13 promoted apoptosis, suggesting its effects can be highly cell-type and context-specific.

Detailed Experimental Protocols

Cell Proliferation Assays

1. MTT Assay

-

Principle: Measures cell metabolic activity. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and culture for 24 hours.

-

Treat cells with various concentrations of Apelin-13 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and shake for 10 minutes in the dark to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

2. Cell Counting

-

Principle: Direct quantification of cell numbers after treatment.

-

Protocol:

-

Plate cells (e.g., 10,000 OVCAR-4 cells) in 6-well plates.

-

Treat with Apelin-13 and/or inhibitors as required.

-

After the incubation period (e.g., 24-96 hours), detach cells using trypsin.

-

Resuspend cells in a known volume of media.

-

Count the total number of cells using an automated cell counter or a hemocytometer with Trypan Blue to exclude non-viable cells.

-

Apoptosis Assays

1. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Collect cells after experimental treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of PI (using a commercial kit, e.g., from BD Biosciences).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

-

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The TdT enzyme labels the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTP.

-

Protocol:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize cells with a solution like Proteinase K or 0.1% Triton X-100 in sodium citrate.

-

Follow the instructions of a commercial TUNEL kit (e.g., from Biotime Biotechnology). This typically involves incubating the sample with a mixture of TdT and fluorescein-labeled dUTP solution for 60 minutes at 37°C in the dark.

-

Wash the sample to remove unincorporated nucleotides.

-

Counterstain nuclei with a DNA stain like DAPI.

-

Analyze the sample under a fluorescence microscope. Apoptotic cells will show green/red fluorescence (depending on the label) colocalized with the blue DAPI stain.

-

3. Western Blotting for Apoptosis-Related Proteins

-

Principle: Quantifies the expression levels of key pro- and anti-apoptotic proteins.

-

Protocol:

-

Lyse cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band density using imaging software and normalize to a loading control like β-actin or GAPDH.

-

Figure 3: General Experimental Workflow.

Conclusion

The Apelin-13/APJ signaling axis is a multifaceted system with profound implications for cell fate. Its ability to promote cellular proliferation through the PI3K/Akt and ERK/MAPK pathways positions it as a significant factor in processes like angiogenesis and tumorigenesis. Simultaneously, its potent anti-apoptotic functions, primarily mediated by the PI3K/Akt/mTOR pathway and the regulation of Bcl-2 family proteins, offer therapeutic potential for protecting tissues from ischemic and oxidative damage. The context-dependent nature of Apelin-13's effects underscores the importance of further research to fully elucidate its mechanisms. A thorough understanding of these dual roles is essential for drug development professionals aiming to either inhibit its proliferative effects in cancer or harness its pro-survival properties in cardioprotective and neuroprotective strategies.

References

- 1. Apelin-13 inhibits apoptosis and excessive autophagy in cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apelin‐13 administration protects against ischaemia/reperfusion‐mediated apoptosis through the FoxO1 pathway in high‐fat diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apelin-13 Protects Neurons by Attenuating Early-Stage Postspinal Cord Injury Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]

Unveiling the Neuroprotective Potential of Apelin-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13, an endogenous peptide, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. Acting through its cognate G protein-coupled receptor, APJ, Apelin-13 modulates a complex network of signaling pathways to exert its beneficial effects. These effects include promoting neuronal survival, reducing inflammation, combating oxidative stress, and regulating cellular homeostasis. This technical guide provides an in-depth overview of the neuroprotective effects of Apelin-13, focusing on its mechanisms of action, key signaling pathways, and the experimental protocols used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injuries.

Core Mechanisms of Apelin-13 Neuroprotection

Apelin-13's neuroprotective effects are multifaceted, stemming from its ability to influence several key cellular processes implicated in neuronal damage and survival. The primary mechanisms include:

-

Anti-Apoptosis: Apelin-13 has been shown to inhibit programmed cell death in neurons. It achieves this by modulating the expression of key apoptotic proteins, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and decreasing the activity of executioner caspases like cleaved caspase-3[1][2].

-

Anti-Inflammation: Neuroinflammation is a critical contributor to the pathology of many neurological disorders. Apelin-13 exhibits potent anti-inflammatory properties by suppressing the activation of microglia and astrocytes, the primary immune cells of the central nervous system. This leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[3].

-

Anti-Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major driver of neuronal damage. Apelin-13 enhances the antioxidant capacity of neurons by increasing the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and reducing the levels of lipid peroxidation products such as malondialdehyde (MDA)[4].

-

Regulation of Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. While basal autophagy is crucial for neuronal health, excessive or impaired autophagy can be detrimental. Apelin-13 has been shown to modulate autophagy, often by inhibiting excessive autophagy in the context of ischemic injury, thereby promoting cell survival[2].

Key Signaling Pathways Activated by Apelin-13

The neuroprotective effects of Apelin-13 are mediated through the activation of several key intracellular signaling pathways. Upon binding to its receptor, APJ, Apelin-13 triggers a cascade of downstream events that ultimately lead to the observed cellular responses.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival, growth, and proliferation. Apelin-13 activates this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and regulates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell survival while inhibiting apoptosis and excessive autophagy.

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another critical signaling cascade involved in cell survival and differentiation. Apelin-13 has been shown to induce the phosphorylation and activation of ERK1/2, which contributes to its neuroprotective effects by promoting the expression of pro-survival genes and inhibiting apoptotic signaling.

Quantitative Data on the Neuroprotective Effects of Apelin-13

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of Apelin-13 in different experimental models.

Table 1: In Vivo Neuroprotection in Ischemic Stroke Models

| Model | Treatment Protocol | Outcome Measure | Result |

| Rat MCAO | Intracerebroventricular Apelin-13 | Infarct Volume | Significant reduction |

| Mouse MCAO | Intranasal Apelin-13 | Infarct Volume | 25.8% reduction |

Table 2: In Vitro Neuroprotection in Neuronal Cell Lines

| Cell Line | Injury Model | Apelin-13 Concentration | Outcome Measure | Result |

| SH-SY5Y | OGD/R | 10⁻⁷ M | Cell Viability | Significant increase |

| PC12 | OGD | 1 µM | Cell Viability | Significant improvement |

| SH-SY5Y | Rotenone | 10⁻⁹ M | Cell Viability | Restoration of viability |

Table 3: Effects on Apoptosis and Oxidative Stress Markers

| Model | Outcome Measure | Effect of Apelin-13 |

| Rat MCAO | Bcl-2/Bax ratio | Increased |

| SH-SY5Y (OGD/R) | Cleaved Caspase-3 | Decreased |

| Rat Hippocampus (Ethanol) | SOD activity | Increased |

| Rat Hippocampus (Ethanol) | MDA levels | Decreased |

| PC12 (OGD) | Bax/Bcl-2 ratio | Reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Apelin-13's neuroprotective effects.

In Vivo Models

Objective: To induce focal cerebral ischemia to mimic stroke.

Procedure:

-

Anesthetize adult male Sprague-Dawley or Wistar rats.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-